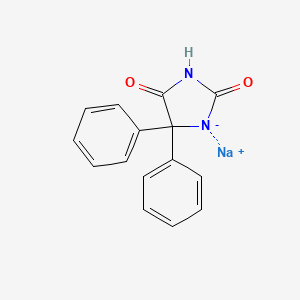

Phenytoin Sodium

Description

Properties

IUPAC Name |

sodium;5,5-diphenylimidazolidin-3-ide-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2.Na/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H2,16,17,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPYVLNWWICYDW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)[N-]C(=O)N2)C3=CC=CC=C3.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023775 | |

| Record name | Diphenylhydantoin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630-93-3 | |

| Record name | Phenytoin sodium [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Imidazolidinedione, 5,5-diphenyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenylhydantoin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenytoin sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYTOIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4182431BJH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Phenytoin on Voltage-Gated Sodium Channels

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phenytoin, a cornerstone in the management of epilepsy for decades, exerts its primary therapeutic effect by modulating the function of voltage-gated sodium channels (VGSCs).[1][2][3] Its mechanism is not a simple blockade but a sophisticated, state-dependent interaction that allows it to preferentially target and suppress the high-frequency, pathological neuronal firing characteristic of seizures, while leaving normal neuronal activity largely unaffected.[4] This guide provides an in-depth examination of this mechanism, detailing the molecular interactions, effects on channel kinetics, and the experimental methodologies used to elucidate these properties. By presenting quantitative data in a structured format and visualizing key concepts, this document serves as a comprehensive resource for professionals in neuroscience and drug development.

Core Mechanism: State-Dependent and Use-Dependent Blockade

The anticonvulsant action of phenytoin is rooted in its preferential binding to the inactivated state of the voltage-gated sodium channel.[1][3][5] VGSCs cycle through three primary conformational states to control the influx of sodium ions and thereby govern the generation and propagation of action potentials:

-

Resting State: The channel is closed but capable of opening in response to membrane depolarization.

-

Open (Activated) State: Upon depolarization, the channel opens, allowing Na+ influx.

-

Inactivated State: Shortly after opening, the channel enters a non-conductive, inactivated state from which it cannot immediately reopen. It must first return to the resting state upon membrane repolarization.

Phenytoin exhibits a low affinity for the resting state of the channel but binds with significantly higher affinity to the inactivated state.[6][7] This interaction stabilizes the channel in its inactivated conformation, prolonging the neuronal refractory period and making it more difficult for the neuron to fire another action potential.[3][8]

This state-dependent binding gives rise to the phenomenon of use-dependent (or frequency-dependent ) inhibition.[4][5] In neurons firing at a normal, low frequency, most sodium channels have sufficient time between action potentials to recover from inactivation and return to the resting state. However, during the high-frequency discharges of a seizure, neurons undergo prolonged depolarization, causing a greater proportion of sodium channels to accumulate in the inactivated state.[4] This increased population of inactivated channels provides more binding targets for phenytoin, leading to a cumulative and more potent block of sodium currents, thereby selectively quenching the seizure activity.[5]

Molecular Binding Site and Interactions

The precise binding site for phenytoin on the VGSC alpha subunit has been extensively investigated using site-directed mutagenesis and computational modeling.[9][10] While multiple points of contact likely exist, a consensus local anesthetic receptor site, which also binds phenytoin, has been identified within the inner pore of the channel.[9]

Key structural components implicated in phenytoin binding include:

-

Domain IV S6 (DIVS6) Segment: This region is a critical component of the binding pocket. Site-directed mutagenesis studies have highlighted two aromatic residues, a phenylalanine (F1764) and a tyrosine (Y1771) in the rat brain Nav1.2a channel, as crucial for high-affinity binding.[9] It is proposed that one of phenytoin's phenyl rings engages in a π-π stacking interaction with these residues.

-

Inactivation Gate (IFM Motif): Phenytoin's stabilization of the inactivated state may involve interactions with the intracellular loop between domains III and IV, which contains the isoleucine-phenylalanine-methionine (IFM) motif that serves as the fast inactivation gate.[9]

Molecular dynamics simulations on bacterial sodium channel homologs (e.g., NavAb) suggest two potential binding locations within the central cavity: one near the activation gate and another at the entrance to the lateral fenestrations, both involving hydrophobic interactions with pore-lining residues.[11][12] These simulations indicate that phenytoin tends to bury one of its phenyl rings deep into a hydrophobic pocket.[12]

Quantitative Effects on Channel Kinetics

Phenytoin's interaction with VGSCs produces measurable changes in their biophysical properties. These effects are quantified using electrophysiological techniques and are summarized below.

Binding Affinity and Blockade

| Parameter | Value | Channel/Preparation | Experimental Condition | Reference |

| IC₅₀ (Tonic Block) | 72.6 ± 22.5 µM | Rat Hippocampal CA1 Neurons | Holding potential -80 mV | [13] |

| K | ~7 µM | Rat Hippocampal Neurons | Derived from multiple protocols | [6] |

| EC₅₀ (Window Current Block) | 31.3 - 54.9 µM | Human Nav1.1, 1.2, 1.3, 1.6 | HEK293 Cells | [14] |

| EC₅₀ (Firing Inhibition) | 42.8 µM | Striatal Spiny Neurons | Current-clamp recording | [15] |

Modulation of Inactivation Gating

Phenytoin's primary effect is on the inactivation process, with minimal to no impact on channel activation.[13][16]

| Parameter | Effect of Phenytoin | Channel/Preparation | Notes | Reference |

| Steady-State Fast Inactivation (h | Hyperpolarizing shift (~ -5 mV) | Human Nav1.2 in HEK293 Cells | Shift indicates stabilization of the inactivated state at more negative potentials. | [16] |

| Slow Inactivation | Enhanced / Accelerated | Rat Hippocampal Neurons & Human Nav1.2 | Some studies suggest the primary effect of phenytoin is to accelerate transitions to the slow inactivated state. | [13][16] |

| Persistent Na+ Current (I | Inhibition via enhanced inactivation | Rat Neocortical Neurons | Phenytoin accelerates and shifts the voltage-dependence of I | [17][18] |

| Recovery from Inactivation | Slowed | Rat Hippocampal Neurons | The time constant of recovery is significantly prolonged, underpinning use-dependent block. | [6] |

| Activation (V | No significant effect | Rat Hippocampal CA1 Neurons | Half-activation potential was unchanged (-32.1 mV vs -32.6 mV). | [13] |

Key Experimental Protocols

The characterization of phenytoin's mechanism of action relies on several key experimental techniques.

Whole-Cell Patch-Clamp Electrophysiology

This is the primary technique used to measure the activity of ion channels. A glass micropipette forms a high-resistance seal with a neuron or a cell expressing a specific VGSC subtype (e.g., HEK293 cells), allowing for control of the membrane potential and recording of the resulting sodium currents.

Protocol for Determining Steady-State Inactivation:

-

Cell Preparation: Culture HEK293 cells transiently transfected with the desired human Nav channel subtype (e.g., Nav1.2).[16]

-

Recording Setup: Establish a whole-cell patch-clamp configuration. Use an intracellular solution containing CsF or CsCl to block potassium channels and an extracellular solution containing Na+ as the charge carrier.

-

Voltage Protocol:

-

Hold the cell at a negative potential (e.g., -120 mV) to ensure all channels are in the resting state.

-

Apply a series of long-duration (e.g., 1 second) conditioning pre-pulses to various membrane potentials (e.g., from -140 mV to 0 mV in 10 mV increments). This allows the channels to equilibrate between resting and inactivated states at each potential.[16]

-

Immediately following each pre-pulse, apply a brief test pulse to a fixed potential (e.g., -10 mV) to open any channels that were not inactivated.

-

Measure the peak sodium current during the test pulse.

-

-

Data Analysis:

-

Normalize the peak current from each test pulse to the maximum current obtained (usually after the most hyperpolarized pre-pulse).

-

Plot the normalized current as a function of the pre-pulse potential.

-

Fit the data with a Boltzmann function to determine the half-inactivation potential (V

), which is the voltage at which 50% of channels are inactivated.

-

-

Drug Application: Repeat steps 3 and 4 after perfusing the cell with a known concentration of phenytoin (e.g., 50 µM) to measure the drug-induced shift in the inactivation curve.[16]

Site-Directed Mutagenesis

This molecular biology technique is used to identify specific amino acid residues that form the drug binding site.

Methodology:

-

The cDNA encoding the VGSC alpha subunit is isolated.

-

Using PCR-based methods, the nucleotide sequence is altered to substitute a specific amino acid suspected of being part of the binding site with another (e.g., substituting an aromatic phenylalanine with a non-aromatic alanine).

-

The mutated channel cDNA is then expressed in a cellular system (like Xenopus oocytes or HEK293 cells).

-

Patch-clamp electrophysiology is performed on the cells expressing the mutant channel to determine if the mutation has altered the binding affinity or efficacy of phenytoin. A significant reduction in phenytoin's blocking effect suggests the mutated residue is critical for binding.[9]

Logical Framework: Use-Dependency

The clinical success of phenytoin hinges on its ability to selectively inhibit pathological activity. The logical flow of this use-dependent action is a direct consequence of its state-dependent binding mechanism.

Conclusion

The mechanism of action of phenytoin on voltage-gated sodium channels is a paradigm of state-dependent drug interaction. By preferentially binding to and stabilizing the inactivated state of the channel, phenytoin acts as a use-dependent inhibitor, effectively filtering out high-frequency neuronal discharges characteristic of seizures while sparing normal brain activity.[4] Its effects are characterized by a slowing of recovery from inactivation and a hyperpolarizing shift in the voltage-dependence of steady-state inactivation. While the precise molecular details of its binding site continue to be refined, key residues in the S6 segment of domain IV are known to be critical. A thorough understanding of this intricate mechanism is essential for the rational development of next-generation channel modulators with improved efficacy and side-effect profiles.

References

- 1. What is the mechanism of Phenytoin sodium? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Phenytoin? [synapse.patsnap.com]

- 4. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. litfl.com [litfl.com]

- 6. Slow binding of phenytoin to inactivated sodium channels in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenytoin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Site-Directed Mutagenesis and Chimeric Receptors in the Study of Receptor-Ligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 11. Locating the Route of Entry and Binding Sites of Benzocaine and Phenytoin in a Bacterial Voltage Gated Sodium Channel | PLOS Computational Biology [journals.plos.org]

- 12. Locating the Route of Entry and Binding Sites of Benzocaine and Phenytoin in a Bacterial Voltage Gated Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An in vitro electrophysiological study on the effects of phenytoin, lamotrigine and gabapentin on striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PHENYTOIN-PREFERENTIALLY-AFFECTS-SLOW-INACTIVATION-IN-HETEROLOGOUSLY-EXPRESSED-VOLTAGE-GATED-SODIUM-CHANNELS-(NAV1-2) [aesnet.org]

- 17. Phenytoin inhibits the persistent sodium current in neocortical neurons by modifying its inactivation properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.plos.org [journals.plos.org]

Molecular Targets of Phenytoin Sodium in Neuronal Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions of phenytoin sodium with neuronal membranes. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the primary and secondary molecular targets of this widely used anticonvulsant. The guide summarizes key quantitative data, outlines common experimental protocols used to investigate these interactions, and provides visual representations of the relevant pathways and workflows.

Introduction

This compound is a first-generation anticonvulsant drug that has been a mainstay in the treatment of epilepsy for decades. Its primary mechanism of action involves the modulation of neuronal excitability by interacting with ion channels in the neuronal membrane. This guide delves into the molecular intricacies of phenytoin's effects, focusing on its well-established primary target and exploring its interactions with other neuronal components.

Primary Molecular Target: Voltage-Gated Sodium Channels (VGSCs)

The principal anticonvulsant effect of phenytoin is mediated through its interaction with voltage-gated sodium channels (VGSCs).[1][2] These channels are crucial for the initiation and propagation of action potentials in neurons.[3]

Phenytoin exhibits a state-dependent and use-dependent blockade of VGSCs, meaning it preferentially binds to and stabilizes the inactivated state of the channel.[1][2] This action is particularly effective at dampening the high-frequency neuronal discharges that are characteristic of epileptic seizures, while having a lesser effect on normal neuronal firing.[1][3]

Binding Site and Molecular Interactions

Molecular modeling and mutagenesis studies have identified a high-affinity binding site for phenytoin within the inner pore of the neuronal sodium channel, specifically involving the S6 segment of domain IV (DIV-S6).[4][5] Key amino acid residues critical for this interaction include Phenylalanine (Phe-1764) and Tyrosine (Tyr-1771) in the NaV1.2 channel subtype.[4][5] The binding is characterized by an aromatic-aromatic interaction between one of phenytoin's phenyl rings and Tyr-1771, and a hydrogen bond between the hydantoin ring of phenytoin and the aromatic ring of Phe-1764.[4][5]

Functional Consequences of Binding

By binding to the inactivated state of VGSCs, phenytoin:

-

Stabilizes the Inactivated State: This prolongs the refractory period of the neuron, making it less likely to fire subsequent action potentials in rapid succession.[3]

-

Reduces Sustained Repetitive Firing: This is the hallmark of its anticonvulsant activity, effectively filtering out pathological high-frequency discharges.[1]

-

Shifts the Voltage-Dependence of Inactivation: Phenytoin causes a hyperpolarizing shift in the steady-state inactivation curve, meaning more channels are in the inactivated state at a given membrane potential.

Quantitative Data on Phenytoin-VGSC Interaction

The following table summarizes the binding affinities of phenytoin for neuronal voltage-gated sodium channels.

| Parameter | Value | Channel State | Reference |

| Kd | ~7 µM | Inactivated | [6] |

| Kd | ~9 to 19 µM | Open/Inactivated | [4] |

| Binding to Resting State | At least 100-fold weaker than to inactivated state | Resting | [4] |

| IC50 (Inward Na+ Current) | 16.8 µM | - | [7] |

Secondary Molecular Targets

While the primary action of phenytoin is on VGSCs, research suggests that it also interacts with other molecular targets in the neuronal membrane, which may contribute to its overall therapeutic profile and side effects.

Voltage-Gated Calcium Channels (VGCCs)

Phenytoin has been shown to inhibit voltage-gated calcium channels, although this effect is generally observed at higher concentrations than those required for VGSC blockade.[8][9] This action may contribute to the reduction of neurotransmitter release.

| Parameter | Value | Channel Type | Reference |

| Inhibition of [3H]nitrendipine binding | 30 - 300 µM | Voltage-dependent calcium channels | [9] |

| IC50 (K+-stimulated 45Ca uptake) | 9.6 ± 2.1 µM | Voltage-gated Ca++ channels | [2] |

| Ki ([3H]nitrendipine binding) | 31 ± 3 µM | Dihydropyridine-sensitive Ca++ channels | [2] |

| IC50 (High-voltage-activated Ca2+ currents) | 89 µM | High-voltage-activated (HVA) Ca2+ channels | [10] |

GABAA Receptors

The effect of phenytoin on GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system, is complex and somewhat debated. Some studies suggest that phenytoin can potentiate GABA-induced chloride currents, thereby enhancing inhibitory neurotransmission.[11][12] This potentiation appears to be dependent on the subunit composition of the GABAA receptor, with a preference for the α1β2γ2 subtype.[11] However, other studies have reported no change or even a decrease in GABAergic transmission.[13]

| Parameter | Value | Receptor Subtype | Reference |

| EC50 (Potentiation of GABA-induced Cl- current) | 19.6 nM | α1β2γ2 | [11] |

| Maximal Potentiation of GABA-induced Cl- current | 90% | α1β2γ2 | [11] |

Other Potential Targets

-

Glutamate Receptors: There is limited evidence to suggest that phenytoin may modulate glutamatergic transmission, potentially by inhibiting glutamate release.[12] However, some studies have found no direct effect on NMDA receptor-mediated events.[14]

-

Glutamate and GABA Transport: Phenytoin has been observed to competitively inhibit the high-affinity synaptosomal transport of both glutamate and GABA.

Experimental Protocols

The investigation of phenytoin's molecular targets relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.

Electrophysiology: Patch-Clamp Technique

The patch-clamp technique is a cornerstone for studying the effects of drugs on ion channel function. The whole-cell configuration is commonly used to record macroscopic currents from an entire neuron.

Objective: To measure the effect of phenytoin on voltage-gated sodium and calcium currents.

Methodology:

-

Cell Preparation: Acutely dissociated neurons (e.g., from rat hippocampus) or cultured neuronal cell lines (e.g., N1E-115 neuroblastoma) are prepared and placed in a recording chamber on an inverted microscope.

-

Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with internal solution.

-

Solutions:

-

External Solution (for Na+ currents): Contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose. The pH is adjusted to 7.4. Tetrodotoxin (TTX) can be used to isolate specific Na+ channel subtypes.

-

Internal Solution (for Na+ currents): Contains (in mM): CsF or CsCl (to block K+ channels), NaCl, EGTA, and HEPES. The pH is adjusted to 7.2.

-

External Solution (for Ca2+ currents): Contains (in mM): Choline-Cl or N-methyl-D-glucamine (to replace NaCl), BaCl2 or CaCl2 as the charge carrier, MgCl2, HEPES, and glucose. TTX is included to block Na+ currents.

-

Internal Solution (for Ca2+ currents): Contains (in mM): CsCl, MgCl2, EGTA, HEPES, and ATP.

-

-

Recording:

-

A gigaohm seal is formed between the micropipette and the cell membrane.

-

The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential (e.g., -80 mV).

-

Voltage protocols are applied to elicit ion currents. For example, to study steady-state inactivation of Na+ channels, a series of prepulses to various potentials are applied before a test pulse to a depolarized potential (e.g., -10 mV).

-

-

Drug Application: Phenytoin is applied to the bath solution at various concentrations.

-

Data Analysis: The amplitude, kinetics, and voltage-dependence of the currents are analyzed before and after drug application to determine the IC50, changes in inactivation kinetics, and shifts in the voltage-dependence of activation and inactivation.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity and density of binding sites for a drug on a specific receptor or channel.

Objective: To determine the binding affinity (Kd or Ki) of phenytoin to its molecular targets.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a buffered solution and centrifuged to isolate the membrane fraction containing the target receptors.

-

Competition Binding Assay:

-

A fixed concentration of a radiolabeled ligand that binds to the target of interest (e.g., [3H]batrachotoxin for VGSC site 2, [3H]nitrendipine for L-type calcium channels) is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled phenytoin are added to compete with the radioligand for binding.

-

The reaction is incubated to equilibrium.

-

Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity trapped on the filters is measured using a scintillation counter.

-

The concentration of phenytoin that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

-

-

Saturation Binding Assay:

-

Increasing concentrations of the radiolabeled ligand are incubated with the membrane preparation in the presence and absence of a high concentration of an unlabeled competitor (to determine non-specific binding).

-

The specific binding at each concentration is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted to determine the maximal binding capacity (Bmax) and the equilibrium dissociation constant (Kd).

-

Molecular Modeling and Docking

Computational methods are employed to predict the binding mode and interactions of a drug with its target protein at an atomic level.[11]

Objective: To visualize the binding of phenytoin to the voltage-gated sodium channel and identify key interacting residues.

Methodology:

-

Protein Structure Preparation: A three-dimensional model of the target protein (e.g., the pore domain of NaV1.2) is obtained from a protein structure database (e.g., PDB) or generated through homology modeling based on the structure of a related protein.

-

Ligand Preparation: The 3D structure of phenytoin is generated and its energy is minimized.

-

Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) is used to systematically place the phenytoin molecule in various orientations and conformations within the defined binding site of the protein model.

-

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each docked pose. The poses with the best scores are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between phenytoin and the amino acid residues of the protein.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by phenytoin and the general workflows of the experimental protocols described above.

Caption: Signaling pathway of phenytoin's action on neuronal membranes.

References

- 1. Mechanisms of calcium channel block by phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of calcium channel inhibition by phenytoin: comparison with classical calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. docs.axolbio.com [docs.axolbio.com]

- 4. Modulation of the gamma-aminobutyric acid type A receptor by the antiepileptic drugs carbamazepine and phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 6. Phenytoin interacts with calcium channels in brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Effects of phenytoin, carbamazepine, and gabapentin on calcium channels in hippocampal granule cells from patients with temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. New mechanisms of phenytoin in calcium homeostasis: competitive inhibition of CD38 in hippocampal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Radiometric Ligand-Binding Assays | Revvity [revvity.com]

- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An In Vivo and In Silico Approach Reveals Possible Sodium Channel Nav1.2 Inhibitors from Ficus religiosa as a Novel Treatment for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

Phenytoin Sodium: An In-depth Guide to its In Vitro Effects on Synaptic Transmission

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Phenytoin sodium, a cornerstone in the management of epilepsy, exerts its primary therapeutic effects by modulating neuronal excitability. Its mechanism of action, extensively studied in vitro, centers on the use- and frequency-dependent blockade of voltage-gated sodium channels. This action preferentially targets neurons firing at high frequencies, a characteristic of seizure activity, thereby stabilizing hyperexcitable membranes. This technical guide delves into the core in vitro effects of phenytoin on synaptic transmission, consolidating quantitative data, detailing experimental protocols, and visualizing the underlying molecular and cellular pathways. The evidence points to a multifaceted impact, involving both presynaptic inhibition of neurotransmitter release and postsynaptic modulation of neuronal responses, which collectively contribute to its potent anticonvulsant properties.

Primary Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The principal mechanism of phenytoin is the selective, voltage-dependent blockade of membrane sodium channels responsible for the action potential.[1] Unlike a simple pore block, phenytoin's action is state-dependent, meaning it preferentially binds to and stabilizes the sodium channel in its inactivated state.[2][3] This slows the rate of recovery of the channels from inactivation, making it more difficult for the neuron to fire another action potential, especially at high frequencies.[1][2] This use-dependent and frequency-dependent action allows phenytoin to filter out sustained, high-frequency neuronal discharges, such as those that occur during a seizure, while having minimal impact on normal, lower-frequency brain activity.[1][4]

Phenytoin's influence extends to different types of sodium currents. While its effect on the fast-inactivated state has been a traditional focus, recent studies indicate that it also significantly enhances slow inactivation processes.[5][6] Furthermore, phenytoin has been shown to inhibit the persistent sodium current (I(NaP)), a small, non-inactivating current that contributes to setting the neuronal firing threshold and can be implicated in pathological depolarizations.[7] This inhibition of I(NaP) is also achieved by modifying the channel's inactivation properties.[7]

Effects on Synaptic Transmission: A Pre- and Postsynaptic Perspective

Phenytoin's modulation of sodium channels translates into significant effects on the transmission of signals across synapses. These effects can be broadly categorized as presynaptic, affecting neurotransmitter release, and postsynaptic, affecting the neuron's response to that neurotransmitter.

Presynaptic Inhibition

A substantial body of evidence points to a presynaptic mode of action for phenytoin. By limiting sodium influx into the presynaptic terminal, phenytoin can reduce depolarization, which in turn is thought to decrease calcium influx through voltage-gated calcium channels, a critical step for vesicle fusion and neurotransmitter release.[8][9]

This mechanism has been observed across different experimental models:

-

Amygdala: In amygdalar slice preparations, phenytoin inhibits the amplitude of N-methyl-D-aspartate (NMDA) receptor-mediated excitatory postsynaptic potentials (EPSPs).[8][10] Crucially, it also increases the magnitude of paired-pulse facilitation (PPF), a phenomenon where the second of two closely spaced synaptic responses is larger than the first.[8][9] An increase in PPF is a classic indicator of a reduced probability of neurotransmitter release, strongly supporting a presynaptic site of action.[8][11]

-

Neuromuscular Junction: At the mouse neuromuscular junction, phenytoin reduces the amount of acetylcholine secreted in response to an action potential.[12]

Postsynaptic Depression

Phenytoin also exerts depressant effects on the postsynaptic membrane, contributing to the overall reduction in synaptic efficacy.

-

Hippocampus: In the in vitro rat hippocampus, phenytoin reversibly depresses field EPSPs in the CA1 region and reduces synaptic conductance at the mossy fiber-CA3 synapse.[13] It also reduces post-tetanic potentiation (PTP), a form of short-term synaptic plasticity.[4][13]

-

Striatum: In corticostriatal slice preparations, phenytoin reduces the amplitude of glutamatergic EPSPs.[11] Interestingly, in this brain region, phenytoin was found to reduce the membrane depolarizations induced by the direct application of glutamate, suggesting it can reduce the postsynaptic sensitivity to the neurotransmitter.[11]

-

Neuromuscular Junction: In addition to its presynaptic effects, phenytoin reduces the postsynaptic response to acetylcholine by decreasing the lifetime of the channels activated by the neurotransmitter.[12]

Quantitative Data Summary

The in vitro effects of phenytoin are dose-dependent. The following table summarizes key quantitative findings from various electrophysiological studies.

| Parameter | Preparation | Phenytoin Concentration | Effect | Citation |

| Na+ Current Inhibition | Cultured Embryonic Cortical Neurons | IC50 = 16.8 µM | Dose-dependent inhibition of inward Na+ current. | [14] |

| Post-Tetanic Potentiation (PTP) | Rat Hippocampus (CA1) | Not specified | Time constant of decay reduced from 79 sec to 47 sec. | [13] |

| EPSP Amplitude | Rat Striatum | 3-300 µM | Dose-dependent and reversible reduction in glutamatergic EPSP amplitude. | [11] |

| EPSP Amplitude (AMPA-mediated) | Rat Amygdala | 50 µM | 22 ± 4% suppression. | [9] |

| 100 µM | 38 ± 3% suppression. | [9] | ||

| Action Potential Firing | Cultured Neurons | Not specified | Significantly decreased firing rate and peak potential. | [14] |

| Slow Inactivation of Na+ Current | Rat Hippocampus (CA1) | 50 µM | Slower inactivation time constant (IS) significantly reduced. | [5] |

| Action Potential Threshold | Lamprey Spinal Neuron | 20 µg/ml | Greatly raised the threshold voltage and current for activation. | [15] |

Key Experimental Protocols

Reproducing and building upon existing research requires a clear understanding of the methodologies employed. Below are outlines of key experimental protocols used to study phenytoin's effects in vitro.

Protocol 1: Electrophysiological Recording from Brain Slices

This protocol is fundamental for studying synaptic transmission in a preserved neural circuit.

-

Preparation: An adult male Wistar rat (150-250 g) is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (ACSF) saturated with 95% O2 / 5% CO2.[11]

-

Slicing: Coronal or sagittal slices (e.g., corticostriatal or hippocampal, ~300-400 µm thick) are cut using a vibratome.

-

Incubation: Slices are transferred to an incubation chamber containing ACSF at room temperature for at least 1 hour to recover.

-

Recording: A single slice is transferred to a recording chamber on the stage of a microscope and continuously perfused with oxygenated ACSF.

-

Data Acquisition: Intracellular or whole-cell patch-clamp recordings are made from target neurons (e.g., striatal spiny neurons or hippocampal pyramidal cells).[11] Recording electrodes are filled with an appropriate internal solution (e.g., 2 M KCl).[11]

-

Synaptic Stimulation: A bipolar stimulating electrode is placed in a relevant afferent pathway (e.g., Schaffer collaterals in the hippocampus or white matter for corticostriatal inputs) to evoke synaptic potentials.[11][13]

-

Pharmacology: Phenytoin is bath-applied at various concentrations to determine its effect on baseline synaptic responses. Other pharmacological agents (e.g., picrotoxin, CNQX) can be used to isolate specific components of the synaptic response.[8][13]

Protocol 2: Paired-Pulse Facilitation (PPF) Assay

This protocol is used to infer changes in the presynaptic probability of neurotransmitter release.

-

Setup: The experiment is set up as described in Protocol 1.

-

Stimulation: Two stimuli are delivered to the afferent pathway with a short interstimulus interval (e.g., 60 ms).[11]

-

Measurement: The peak amplitudes of the first and second excitatory postsynaptic potentials (EPSP1 and EPSP2) are recorded.

-

Calculation: The PPF ratio is calculated as (EPSP2 / EPSP1).

-

Analysis: The PPF ratio is measured under control conditions and then during the application of phenytoin. An increase in the PPF ratio suggests a decrease in the initial release probability.[8][11]

Conclusion

In vitro studies have been instrumental in elucidating the mechanisms by which this compound stabilizes neuronal membranes and suppresses seizure activity. Its primary action is a use-dependent blockade of voltage-gated sodium channels, which effectively dampens the high-frequency firing characteristic of epileptic events. This foundational mechanism precipitates a cascade of effects at the synaptic level, including a reduction in presynaptic neurotransmitter release and a depression of postsynaptic excitability. The convergence of these pre- and postsynaptic actions results in a powerful inhibition of excitatory synaptic transmission. This detailed understanding of phenytoin's in vitro pharmacology provides a critical framework for the development of novel antiepileptic drugs and for refining therapeutic strategies for neurological disorders characterized by hyperexcitability.

References

- 1. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Phenytoin? [synapse.patsnap.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ATOMIC-LEVEL-SIMULATIONS-OF-PHENYTOIN-BINDING-TO-A-SODIUM-CHANNEL-REVEALS-SEVERAL-BINDING-SITES-AND-A-POTENTIAL-STRUCTURAL-BASIS-OF-STATE-DEPENDENT-INHIBITION [aesnet.org]

- 7. Phenytoin inhibits the persistent sodium current in neocortical neurons by modifying its inactivation properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of phenytoin on the amygdala neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 11. An in vitro electrophysiological study on the effects of phenytoin, lamotrigine and gabapentin on striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Presynaptic and postsynaptic depressant effects of this compound at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phenytoin reduces excitatory synaptic transmission and post-tetanic potentiation in the in vitro hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phenytoin attenuates the hyper-exciting neurotransmission in cultured embryonic cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The effect of phenytoin on the action potential of a vertebrate spinal neuron - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Studies of Phenytoin Sodium on Cardiac Myocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of phenytoin sodium on cardiac myocytes. It covers the electrophysiological and cellular mechanisms of action, detailed experimental protocols, and a summary of quantitative data from key studies. This document is intended to serve as a comprehensive resource for researchers in cardiology, pharmacology, and drug development.

Introduction

Phenytoin, a hydantoin derivative, is a widely used antiepileptic drug that also possesses antiarrhythmic properties, classifying it as a Vaughan-Williams class IB antiarrhythmic agent.[1] Its primary mechanism of action involves the modulation of voltage-gated sodium channels.[2] In vitro studies using isolated cardiac myocytes are crucial for elucidating the precise electrophysiological and cellular effects of phenytoin, providing insights into its therapeutic potential and cardiotoxic risks. This guide will delve into the key findings from these studies.

Electrophysiological Effects

The primary electrophysiological effect of phenytoin on cardiac myocytes is the modulation of the cardiac action potential. By blocking the fast inward sodium current (INa), phenytoin reduces the rate of depolarization (Phase 0) and shortens the action potential duration (APD) and the effective refractory period.[1][3]

Effects on Sodium Channels

Phenytoin exhibits a state-dependent blockade of voltage-gated sodium channels, preferentially binding to the channels in their inactive state.[1][2][4] This results in a "use-dependent" or "phasic" block, where the inhibitory effect is more pronounced at higher frequencies of stimulation.[4][5]

-

Tonic and Use-Dependent Block: Studies have shown that phenytoin produces both a baseline (tonic) block and an increased block with repetitive depolarization (use-dependent).[4][5]

-

Inactivation Curve Shift: Phenytoin shifts the steady-state inactivation curve of the sodium channel to more hyperpolarized potentials, meaning fewer channels are available for opening at a given membrane potential.[4]

-

Developmental Differences: The effects of phenytoin can differ between neonatal and adult cardiac myocytes, with neonatal cells showing a greater sensitivity to the drug.[5]

Effects on Other Ion Channels

While the primary target of phenytoin is the sodium channel, some research suggests potential interactions with other ion channels and cellular components that handle calcium.

Cellular Mechanisms of Action

Interaction with Voltage-Gated Sodium Channels (VGSCs)

The principal mechanism of phenytoin's action on cardiac myocytes is its interaction with the α-subunit of the Nav1.5 sodium channel, the predominant sodium channel isoform in the heart.[6] By stabilizing the inactivated state of the channel, phenytoin slows the recovery of the channel to the resting state, thereby reducing the excitability of the myocytes.[3][7] This is particularly effective in suppressing arrhythmias associated with depolarized or rapidly firing cardiac tissue.

Modulation of Ryanodine Receptors (RyR2) and Calcium Homeostasis

Recent studies have revealed that phenytoin can also directly modulate intracellular calcium handling by inhibiting the cardiac ryanodine receptor 2 (RyR2).[8][9] RyR2 is a calcium release channel on the sarcoplasmic reticulum that is crucial for excitation-contraction coupling.

-

Inhibition of Spontaneous Calcium Release: In failing hearts, RyR2 channels can become "leaky," leading to spontaneous diastolic calcium release that can trigger arrhythmias. Phenytoin has been shown to inhibit this pathological calcium leak.[8][9]

-

Selective Targeting: Interestingly, phenytoin appears to selectively inhibit RyR2 channels from failing human hearts but not from healthy hearts, suggesting a targeted therapeutic effect.[8][9] This action is observed at concentrations that are clinically relevant for its anti-seizure effects.[8]

Other Potential Mechanisms

Other proposed, though less established, mechanisms for phenytoin's cardiac effects include the stimulation of Na+/K+ ATPase and a general membrane-stabilizing effect.[3]

Quantitative Data Summary

The following tables summarize the quantitative findings from key in vitro studies on phenytoin's effects on cardiac myocytes.

Table 1: Electrophysiological Effects of Phenytoin on Cardiac Myocyte Sodium Currents

| Parameter | Cell Type | Phenytoin Concentration | Effect | Reference |

| Tonic Block of INa | Adult Rat Ventricular Myocytes | 40 µM | 10 ± 2% | [5] |

| Neonatal Rat Ventricular Myocytes | 40 µM | 22 ± 5% | [5] | |

| Rat Ventricular Myocytes | 20 µmol/l | 18% of control | [4] | |

| Use-Dependent Block of INa | Rat Ventricular Myocytes | 20 µmol/l | 45% of control after 10 pulses | [4] |

| Neonatal vs. Adult Myocytes | 40 µM | Greater in neonatal cells | [5] | |

| Shift in INa Inactivation Curve | Rat Ventricular Myocytes | 20 µmol/l | -5.4 mV | [4] |

| Recovery from Block | Neonatal vs. Adult Myocytes | Not specified | Slower in neonatal cells | [5] |

Table 2: Effects of Phenytoin on Ryanodine Receptor 2 (RyR2)

| Parameter | Preparation | Phenytoin Concentration | Effect | Reference |

| IC50 for RyR2 Inhibition | Sheep and Failing Human Heart RyR2 in lipid bilayers | 10 - 20 µM | Reversible inhibition | [8][9] |

| Maximal Inhibition | Sheep and Failing Human Heart RyR2 in lipid bilayers | Not specified | ~50% | [8][9] |

| Hill Coefficient | Sheep and Failing Human Heart RyR2 in lipid bilayers | Not specified | ~1 | [8][9] |

| Effect on Healthy Heart RyR2 | Healthy Human Heart RyR2 in lipid bilayers | Not specified | No inhibition | [8][9] |

Experimental Protocols

Cardiac Myocyte Isolation and Culture

-

Source: Neonatal or adult rats are common sources for primary cardiac myocytes.[4][5] Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are increasingly used as a more translationally relevant model.[10][11]

-

Isolation Procedure (for primary cells): Hearts are typically excised and subjected to enzymatic digestion (e.g., using trypsin and collagenase) to dissociate the tissue into single cells. The resulting cell suspension is then purified to enrich for cardiomyocytes.

-

Culture Conditions: Isolated myocytes are plated on laminin or fibronectin-coated culture dishes and maintained in a suitable culture medium (e.g., DMEM supplemented with fetal bovine serum) in a humidified incubator at 37°C and 5% CO2.

Electrophysiological Recordings

-

Whole-Cell Patch-Clamp: This technique is the gold standard for studying ion channel currents in individual cells.[4][5]

-

Procedure: A glass micropipette with a tip diameter of ~1 µm is pressed against the cell membrane. A short suction pulse ruptures the membrane patch, allowing for electrical access to the cell's interior. The membrane potential is clamped at a desired voltage, and the resulting ionic currents are measured.

-

Solutions: The internal (pipette) and external (bath) solutions are formulated to isolate the specific current of interest (e.g., INa).

-

-

Multi-Electrode Array (MEA): MEA systems allow for non-invasive, long-term recording of the extracellular field potentials from a population of beating cardiomyocytes.[10] This is useful for assessing drug effects on action potential shape, duration, and rhythm.

Single-Channel Recordings

-

Artificial Lipid Bilayers: To study the direct effect of phenytoin on RyR2 channels, purified RyR2 channels are incorporated into an artificial lipid bilayer separating two chambers (cis and trans).[8][9]

-

Procedure: The activity of a single channel is recorded as the opening and closing events under controlled voltage and calcium concentrations. Phenytoin is then added to the cis (cytoplasmic) side to observe its effect on channel gating.

Cell Viability Assays

-

Purpose: To assess the potential cytotoxicity of phenytoin on cardiac myocytes.

-

Methods:

-

Trypan Blue Exclusion: A simple method where viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.

-

Fluorescent Dyes: Dual staining with acridine orange (stains all cells green) and propidium iodide (stains only dead cells red) allows for more accurate viability assessment, especially in the presence of cellular debris.[12]

-

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Phenytoin Action on Cardiac Myocytes.

Caption: Workflow for Whole-Cell Patch-Clamp Experiments.

Conclusion

In vitro studies have been instrumental in defining the cardiac electrophysiological profile of this compound. Its primary mechanism, the state- and use-dependent block of voltage-gated sodium channels, explains its efficacy in suppressing cardiac arrhythmias. Furthermore, the discovery of its inhibitory action on RyR2 channels in failing hearts opens new avenues for its potential therapeutic application in heart failure-associated arrhythmias. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers aiming to further investigate the cardiac effects of phenytoin and other related compounds. The continued use of advanced in vitro models, such as hiPSC-CMs, will be crucial for translating these findings into clinical practice.

References

- 1. Phenytoin (Antiarrhythmic) Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. Effect of phenytoin on the sodium current in isolated rat ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenytoin Reduces Activity of Cardiac Ryanodine Receptor 2; A Potential Mechanism for Its Cardioprotective Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. phenytoin-reduces-activity-of-cardiac-ryanodine-receptor-2-a-potential-mechanism-for-its-cardioprotective-action - Ask this paper | Bohrium [bohrium.com]

- 10. ncardia.com [ncardia.com]

- 11. New in vitro multiple cardiac ion channel screening system for preclinical Torsades de Pointes risk prediction under the Comprehensive in vitro Proarrhythmia Assay concepta - PMC [pmc.ncbi.nlm.nih.gov]

- 12. worthington-biochem.com [worthington-biochem.com]

Pharmacodynamics of Phenytoin Sodium in Animal Models of Epilepsy: A Technical Guide

Executive Summary: Phenytoin, a cornerstone in the management of epilepsy for decades, exerts its primary anticonvulsant effect by modulating voltage-gated sodium channels.[1][2] Its efficacy and pharmacodynamic profile have been extensively characterized in various preclinical animal models, which are crucial for understanding its mechanism of action and predicting clinical utility. This technical guide provides an in-depth overview of the pharmacodynamics of phenytoin sodium in key animal models of epilepsy, including the maximal electroshock (MES) seizure model, the pentylenetetrazol (PTZ) model, and the kindling model. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Mechanism of Action: Sodium Channel Modulation

Phenytoin's principal mechanism of action is the blockade of voltage-gated sodium channels (NaV), which are responsible for the initiation and propagation of action potentials.[3][4] This action is both use-dependent and voltage-dependent, meaning phenytoin preferentially binds to and stabilizes the sodium channel in its inactivated state.[5][6] During the high-frequency neuronal firing characteristic of a seizure, more sodium channels are in the open and inactivated states. Phenytoin's binding to the inactivated state slows the rate of recovery of these channels to the resting state, from which they can be activated again.[5] This inhibitory action reduces the neuron's ability to sustain a rapid train of action potentials, thereby suppressing the spread of seizure activity with minimal effects on normal neuronal firing patterns.[5][7] While initial theories focused on the fast-inactivated state, some evidence suggests that phenytoin may also enhance slow inactivation processes.[3]

References

- 1. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Slow binding of phenytoin to inactivated sodium channels in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. litfl.com [litfl.com]

- 7. derangedphysiology.com [derangedphysiology.com]

A Comprehensive Technical Review of the Carcinogenicity and Toxicological Profile of Phenytoin Sodium in Rodents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carcinogenicity Profile in Rodent Models

Long-term bioassays in rodents have been critical in evaluating the carcinogenic potential of phenytoin. The findings indicate a species- and sex-specific response, with mice being more susceptible to tumor development than rats.

Carcinogenicity in Mice

Studies consistently demonstrate that chronic administration of phenytoin sodium leads to an increased incidence of hepatocellular tumors in mice.[1][2][4] This effect is observed in both males and females, particularly with exposure regimens that include perinatal and adult life stages.[2][4] Early studies also reported an association with lymphomas and leukemia following both oral and intraperitoneal administration.[2][4][5]

Table 1: Summary of Phenytoin Carcinogenicity Studies in Mice

| Study / Reference | Strain | Sex | Route of Administration | Dose Levels | Duration | Key Findings (Tumor Incidence) |

| NTP TR-404 (1993)[2][4] | B6C3F1 | Male & Female | Feed (Adult Only) | 0, 100, 200 ppm | 103 weeks | Female: Increased incidence of hepatocellular adenomas. |

| NTP TR-404 (1993)[2][4] | B6C3F1 | Male & Female | Feed (Perinatal & Adult) | 0, 100, 200 ppm | 103 weeks | Male & Female: Increased incidence of hepatocellular adenomas and carcinomas. |

| IARC (1977)[2][4] | Multiple | Female | Liquid Diet | Not specified | Not specified | Increased incidence of thymic and generalized lymphomas. |

| IARC (1977)[2][5] | Multiple | Male & Female | Intraperitoneal Injection | 0.6 mg/animal/day | 66 days | Increased incidence of leukemia and thymic/mesenteric lymphomas. |

| FDA (Dilantin Label)[6] | Not specified | Male & Female | Diet | 10, 25, or 45 mg/kg/day | 2 years | Increased incidence of hepatocellular tumors in both sexes at the highest dose. |

Carcinogenicity in Rats

In contrast to mice, rats appear to be largely resistant to the carcinogenic effects of phenytoin.[1] Multiple long-term studies, including those conducted by the National Toxicology Program (NTP), found no statistically significant increase in the incidence of any tumor type in F344 rats.[7] A marginal increase in liver tumors was noted in males in one study, but the effect was not considered significant and was not enhanced by combined perinatal and adult exposure.[2][4]

Table 2: Summary of Phenytoin Carcinogenicity Studies in Rats

| Study / Reference | Strain | Sex | Route of Administration | Dose Levels | Duration | Key Findings (Tumor Incidence) |

| NTP TR-404 (1993)[2][4] | F344/N | Male & Female | Feed (Adult Only & Perinatal/Adult) | 0, 500, 1000 ppm | 103 weeks | No significant increase in tumor incidence. Marginally increased liver tumors in males. |

| Jang et al. (1987)[7] | F344/DuCrj | Male & Female | Diet | 0, 0.025%, 0.05% | 2 years | No statistically significant increase in the incidence of any tumor type. |

| FDA (Dilantin Label)[6] | Not specified | Male & Female | Diet | 25, 50, or 100 mg/kg/day | 2 years | No increases in tumor incidence observed. |

General and Organ-Specific Toxicology

Phenytoin administration in rodents is associated with a range of non-neoplastic effects, primarily targeting the liver and central nervous system. It is also a known developmental toxicant.

Hepatotoxicity

The liver is a primary target organ for phenytoin toxicity in rodents. Observed effects are consistent with those of other known hepatic enzyme inducers, such as phenobarbital.[3] These effects include:

-

Enzyme Induction: Phenytoin is a potent inducer of hepatic cytochrome P450 (CYP) enzymes, particularly of the CYP2C and CYP3A families.[3][6][8]

-

Liver Weight Increase: Chronic administration leads to an increase in liver weight.[3]

-

Centrilobular Hypertrophy: Histopathological examination reveals hypertrophy of centrilobular hepatocytes.[3]

Neurotoxicity

Acute and chronic phenytoin exposure can lead to signs of neurotoxicity. The primary mechanism of action for its anticonvulsant effect is the blockade of voltage-gated sodium channels in the motor cortex, which inhibits the spread of seizure activity.[6][9][10] At toxic doses, this mechanism can lead to adverse neurological signs.

-

Acute Effects: Ataxia, slurred speech, nystagmus, and lethargy are common signs of acute toxicity.[10][11][12]

-

Chronic Effects: Chronic administration has been associated with peripheral neuropathy.[10][11]

Developmental and Reproductive Toxicity

Phenytoin is a recognized teratogen in multiple species, including rodents.[3][13]

-

Teratogenicity: Administration during organogenesis can lead to craniofacial, cardiovascular, and limb abnormalities.[8][13]

-

Embryofetal Toxicity: Increased embryofetal death and intrauterine growth retardation are observed at maternally toxic doses.[13]

Table 3: Summary of Key Toxicological Findings in Rodents

| Toxicity Endpoint | Species | Route | Dose / Exposure | Key Findings |

| Hepatotoxicity | Mouse | Oral | Chronic | Increased liver weight, centrilobular hypertrophy, CYP450 induction.[3] |

| Neurotoxicity (Acute) | Rat/Mouse | Oral/IV | >20 mg/kg | Ataxia, dysarthria, nystagmus.[12] |

| Developmental Toxicity | Rat | Oral | 1125 mg/kg (GD 8-17) | Increased craniofacial and urogenital malformations.[13] |

| Developmental Toxicity | Rat | IV | 75 mg/kg (GD 8-17) | Increased craniofacial malformations.[13] |

| Genotoxicity | Mouse | In vivo | Not specified | Induced sperm abnormalities and micronuclei; did not induce dominant lethal mutations.[5] |

| Genotoxicity | Rat | In vivo | Not specified | Did not induce chromosomal aberrations in bone-marrow cells.[5] |

Genotoxicity Profile

The evidence for the genotoxicity of phenytoin is generally considered weak and equivocal.[1] While some studies have reported positive findings, others have been negative, suggesting that phenytoin is not a potent, direct-acting mutagen.

-

In Vivo Studies: Phenytoin induced sperm abnormalities and micronuclei in mice but did not cause dominant lethal mutations or chromosomal aberrations in rat bone marrow.[5]

-

In Vitro Studies: It did not induce chromosomal aberrations in cultured human lymphocytes.[5] However, it was shown to enhance virus-induced transformation of Syrian hamster embryo cells.[5]

-

Bacterial Assays: Phenytoin was not mutagenic to bacteria.[5]

Proposed Mechanism of Carcinogenicity

The prevailing evidence suggests that phenytoin induces hepatocellular tumors in mice via a non-genotoxic, tumor-promoting mechanism similar to that of phenobarbital.[1][3] This pathway involves several key events.

Caption: Proposed non-genotoxic pathway for phenytoin-induced mouse liver tumors.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are generalized protocols for key experiments cited.

NTP 2-Year Carcinogenicity Bioassay (NTP TR-404)

-

Test Substance: 5,5-Diphenylhydantoin (Phenytoin), >99% pure.

-

Species and Strain: F344/N rats and B6C3F1 mice.[2]

-

Animal Sourcing: Animals were obtained from a designated supplier and acclimated for approximately two weeks before the start of the studies.

-

Experimental Design:

-

Adult Exposure: Groups of 50 male and 50 female rats and mice received phenytoin in their feed for 103 weeks.[2]

-

Perinatal and Adult Exposure: An additional study arm involved exposure of the parental (F0) generation before mating and continuing through gestation and lactation. The offspring (F1 generation) were then exposed to the same dietary concentrations for 103 weeks.[2][4]

-

-

Dose Administration: Phenytoin was mixed into the NIH-07 diet at concentrations of 0, 100, or 200 ppm for mice and 0, 500, or 1000 ppm for rats.[2] Diets were available ad libitum.

-

Observations: Animals were observed twice daily for morbidity and mortality. Body weights were recorded weekly for the first 13 weeks and monthly thereafter.

-

Pathology: At the end of the 103-week study, a complete necropsy was performed on all animals. All organs and tissues were examined for gross lesions, and a comprehensive list of tissues was collected, preserved in 10% neutral buffered formalin, and processed for microscopic examination.

References

- 1. Perspective on the carcinogenic potential of phenytoin based on rodent tumor bioassays and human epidemiological data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenytoin and this compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Phenytoin (IARC Summary & Evaluation, Volume 66, 1996) [inchem.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. PHENYTOIN (Group 2B) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Long-term in vivo carcinogenicity study of phenytoin (5,5-diphenylhydantoin) in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. google.com [google.com]

- 10. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. derangedphysiology.com [derangedphysiology.com]

- 12. litfl.com [litfl.com]

- 13. Developmental toxicity and pharmacokinetics of oral and intravenous phenytoin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance: Phenytoin Sodium's Modulation of Calcium Ion Transport and Cellular Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Phenytoin sodium, a cornerstone in the management of epilepsy, exerts its therapeutic effects primarily through the modulation of voltage-gated sodium channels. However, a growing body of evidence reveals a complex and significant interplay between phenytoin and calcium ion (Ca²⁺) transport, profoundly impacting a variety of cellular signaling cascades. This technical guide synthesizes current research to provide a detailed understanding of these mechanisms, offering valuable insights for researchers, scientists, and professionals in drug development.

Direct Effects on Calcium Ion Transport

Phenytoin's influence on calcium homeostasis is multifaceted, involving direct interactions with various channels and transporters. While its primary action is on sodium channels, the consequential effects on membrane potential and the drug's direct interactions with calcium channels contribute significantly to its overall pharmacological profile.

Voltage-Gated Calcium Channels (VGCCs)

Phenytoin has been shown to directly block certain types of voltage-gated calcium channels. One of the proposed anticonvulsant actions of phenytoin is the suppression of calcium movement through cell membranes.[1] Specifically, it has been demonstrated to suppress low-threshold, transient "type I" calcium currents in neuroblastoma cells in a voltage- and frequency-dependent manner, with concentrations ranging from 3 to 100 microM.[1] This suggests that phenytoin shifts the channel population toward the inactivated state, thereby reducing calcium influx during membrane depolarization.[1] In contrast, high-threshold, sustained "type II" currents appear to be insensitive to phenytoin within the same concentration range.[1]

Studies on PC12 pheochromocytoma cells have shown that phenytoin inhibits K⁺-stimulated ⁴⁵Ca²⁺ uptake with an IC₅₀ of 9.6 +/- 2.1 microM, a clinically relevant concentration.[2] Furthermore, phenytoin inhibits the binding of the dihydropyridine Ca²⁺ channel antagonist [³H]nitrendipine to brain membranes, indicating an interaction with L-type calcium channels.[2][3] This inhibition is achieved by decreasing the binding affinity without altering the maximal number of binding sites.[2]

Intracellular Calcium Stores

Phenytoin's influence extends beyond the plasma membrane to the regulation of intracellular calcium stores. It has been observed that phenytoin can reduce depolarization-coupled ⁴⁵Ca²⁺ uptake by synaptosomes from the rat brain.[4] However, it does not appear to affect ATP-dependent ⁴⁵Ca²⁺ uptake by the endoplasmic reticulum in lysed synaptosomes.[4]

Impact on Cellular Signaling Pathways

By modulating calcium ion transport, phenytoin instigates a cascade of effects on various intracellular signaling pathways that are crucial for neuronal excitability, neurotransmitter release, and gene expression.

The CD38/cADPR Signaling Pathway

Recent findings have illuminated a novel mechanism of action for phenytoin involving the competitive inhibition of CD38, an enzyme that produces the Ca²⁺-mobilizing second messenger cyclic ADP-ribose (cADPR).[5] Phenytoin competitively inhibits the cyclase activity of CD38 with an IC₅₀ of 8.1 µM, leading to a reduction in cADPR content.[5] Since cADPR mobilizes Ca²⁺ from the endoplasmic reticulum via ryanodine receptors and also influences L-type calcium channels, this inhibition results in a significant decrease in cytosolic free Ca²⁺.[5] This effect on the CD38 pathway contributes to the anticonvulsant properties of phenytoin.[5]

The Phospholipase C (PLC) / Inositol Trisphosphate (IP₃) Pathway

In certain cell types, such as gingival fibroblasts, phenytoin has been shown to elevate intracellular Ca²⁺ concentration ([Ca²⁺]i).[6][7] This effect is mediated by the activation of calcium-sensing receptors (CaSRs), which in turn stimulates the Phospholipase C (PLC) pathway.[6][7] Activation of PLC leads to the production of inositol 1,4,5-trisphosphate (IP₃), which then binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺.[7][8] This pathway's involvement is supported by the finding that PLC inhibitors (U73122) and IP₃ receptor blockers (TMB-8) suppress the phenytoin-induced [Ca²⁺]i elevation.[7][8] Interestingly, at lower concentrations (2.5-5.0 µg/ml), phenytoin can increase IP₃ formation in L-929 fibroblasts, correlating with increased DNA synthesis, while higher concentrations (10-20 µg/ml) tend to inhibit these processes.[9]

Calmodulin and Downstream Effectors

Calmodulin (CaM) is a key calcium sensor that decodes Ca²⁺ signals to regulate a multitude of cellular processes.[10] While direct, extensive studies on phenytoin's interaction with the calmodulin signaling pathway are still emerging, the significant alterations in intracellular calcium levels caused by phenytoin strongly imply a downstream impact on CaM and its target proteins. Recent case reports have even suggested therapeutic benefits of phenytoin in calmodulinopathy, a condition caused by mutations in calmodulin genes, highlighting a potential link between phenytoin and calcium-calmodulin signaling.[11]

Quantitative Data Summary

The following tables summarize the key quantitative data from the cited literature, providing a clear comparison of phenytoin's effects on various parameters of calcium ion transport and signaling.

| Parameter | Cell/Tissue Type | Phenytoin Concentration | Effect | Reference |

| Type I Calcium Current | N1E-115 Neuroblastoma | 3-100 µM | Suppression | [1] |

| K⁺-stimulated ⁴⁵Ca²⁺ Uptake (IC₅₀) | PC12 Pheochromocytoma | 9.6 +/- 2.1 µM | Inhibition | [2] |

| [³H]nitrendipine Binding (Ki) | PC12 Membranes | 31 +/- 3 µM | Inhibition | [2] |

| CD38 Cyclase Activity (IC₅₀) | Embryonic Mouse Hippocampus | 8.1 µM | Competitive Inhibition | [5] |

| Intracellular Free Ca²⁺ (IC₅₀) | Embryonic Mouse Hippocampus | 12.74 µM | Decrease | [5] |

| Stimulated Ca²⁺ Influx | Rat/Rabbit Brain Synaptosomes | 0.08 mM (20 µg/ml) or higher | 7-58% Inhibition | [12] |

| DNA Synthesis | L-929 Fibroblasts | 2.5-5.0 µg/ml | Increase | [9] |

| DNA Synthesis | L-929 Fibroblasts | 20 µg/ml | Inhibition | [9] |

| Inositol 1,4,5-trisphosphate Formation | L-929 Fibroblasts | 5.0 µg/ml | Increase | [9] |

| Inositol 1,4,5-trisphosphate Formation | L-929 Fibroblasts | 10 µg/ml | Inhibition | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols cited in this guide.

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

Principle: The intracellular free calcium concentration can be measured using fluorescent calcium indicators, such as Fura-2 AM.[5][13] These dyes are cell-permeant and are cleaved by intracellular esterases to a membrane-impermeant form that binds to Ca²⁺, resulting in a change in fluorescence.[13]

Protocol Outline:

-

Cell Culture: Plate cells (e.g., primary hippocampal neurons, gingival fibroblasts) in a suitable culture vessel.[5][7]

-

Dye Loading: Incubate the cells with Fura-2 AM in a physiological buffer.

-

Washing: Remove excess dye by washing the cells with the buffer.

-

Phenytoin Application: Perfuse the cells with a solution containing the desired concentration of phenytoin.

-

Fluorescence Measurement: Excite the cells at 340 nm and 380 nm and measure the emission at 510 nm using a fluorescence microscope or a plate reader.[13]

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.[13]

Measurement of ⁴⁵Ca²⁺ Uptake

Principle: This method directly measures the influx of calcium into cells or synaptosomes using the radioactive isotope ⁴⁵Ca²⁺.

Protocol Outline:

-

Preparation of Synaptosomes/Cells: Isolate synaptosomes from brain tissue or use cultured cells.[2][12]

-

Pre-incubation: Incubate the preparation with or without phenytoin for a specified time.

-

Stimulation: Depolarize the cells/synaptosomes using a high concentration of potassium (K⁺) in the presence of ⁴⁵Ca²⁺.[2][12]

-

Termination of Uptake: Stop the uptake by rapid filtration and washing with a cold buffer containing a calcium chelator (e.g., EGTA).

-

Radioactivity Measurement: Quantify the amount of ⁴⁵Ca²⁺ taken up by the cells/synaptosomes using a scintillation counter.

ADP Ribosyl Cyclase Activity Assay

Principle: The activity of CD38, an ADP ribosyl cyclase, can be measured using a fluorometric assay that detects the synthesis of a fluorescent analog of cADPR.[5]

Protocol Outline:

-

Cell Lysate Preparation: Prepare a lysate from the cells of interest (e.g., hippocampal cells).[5]

-

Reaction Mixture: Set up a reaction mixture containing the cell lysate, a substrate for the enzyme (e.g., nicotinamide guanine dinucleotide, NGD⁺), and varying concentrations of phenytoin.[5]

-

Incubation: Incubate the reaction mixture to allow for the enzymatic conversion of the substrate.

-

Fluorescence Measurement: Measure the fluorescence of the product (cyclic GDP-ribose) at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the rate of the reaction and determine the inhibitory effect of phenytoin.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

Caption: Phenytoin's multifaceted impact on calcium signaling pathways.

Caption: Workflow for intracellular calcium measurement using Fura-2 AM.

Caption: Experimental workflow for the CD38 ADP ribosyl cyclase activity assay.

Conclusion

The interaction of this compound with calcium ion transport and cellular signaling is a complex yet critical aspect of its pharmacology. Beyond its well-established role as a sodium channel blocker, phenytoin's ability to modulate various calcium channels and interfere with key signaling pathways, such as the CD38/cADPR and PLC/IP₃ pathways, contributes significantly to its therapeutic and, in some cases, adverse effects. A thorough understanding of these mechanisms is paramount for the development of more targeted and effective antiepileptic drugs and for optimizing the clinical use of phenytoin. Further research into the downstream consequences of phenytoin-induced alterations in calcium signaling will undoubtedly unveil new therapeutic possibilities and a more complete picture of this venerable drug's mode of action.

References

- 1. Mechanisms of calcium channel block by phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of calcium channel inhibition by phenytoin: comparison with classical calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenytoin interacts with calcium channels in brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium uptake mechanisms affected by some convulsant and anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New mechanisms of phenytoin in calcium homeostasis: competitive inhibition of CD38 in hippocampal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenytoin-Induced Elevation of the Intracellular Calcium Concentration by Stimulation of Calcium-Sensing Receptors in Gingival Fibroblasts [scirp.org]

- 7. scirp.org [scirp.org]

- 8. Phenytoin-Induced Elevation of the Intracellular Calcium Concentration by Stimulation of Calcium-Sensing Receptors in Gingival Fibroblasts [file.scirp.org]

- 9. Phenytoin-induced DNA synthesis and inositol 1,4,5-trisphosphate formation in L-929 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calmodulin: The switch button of calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic benefits of phenytoin in calmodulinopathy: A rare and challenging case report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenytoin: effects on calcium flux and cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Phenytoin Sodium for Researchers and Drug Development Professionals

An in-depth analysis of the solubility characteristics of the anticonvulsant drug phenytoin sodium in a range of research solvents, providing critical data and methodologies for its application in pharmaceutical development.